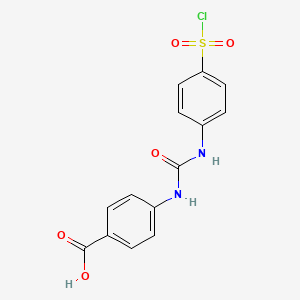

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

CAS No.:

Cat. No.: VC17418984

Molecular Formula: C14H11ClN2O5S

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O5S |

|---|---|

| Molecular Weight | 354.8 g/mol |

| IUPAC Name | 4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid |

| Standard InChI | InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |

| Standard InChI Key | KKXJOZMWPUNFLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

Benzoic acid moiety: Provides a carboxylic acid group () capable of hydrogen bonding and salt formation.

-

Ureido bridge (): Links the benzoic acid to the chlorosulfonyl-substituted phenyl ring, introducing hydrogen-bonding potential and conformational rigidity.

-

Chlorosulfonyl group (): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions .

The spatial arrangement of these groups, as inferred from related ureido-benzoic acid derivatives , suggests a planar configuration that may facilitate interactions with biological targets such as enzymes or receptors.

Physicochemical Properties

Key properties include:

-

Solubility: Limited aqueous solubility due to the aromatic and sulfonyl groups; likely soluble in polar aprotic solvents like dimethylformamide (DMF).

-

Reactivity: The chlorosulfonyl group is prone to hydrolysis under basic conditions, forming sulfonic acids, while the ureido linkage may undergo acid- or base-catalyzed cleavage .

Synthetic Methodologies

Challenges and Optimization

-

Selectivity: Avoiding over-sulfonation or side reactions at the carboxylic acid group requires precise temperature and stoichiometric control.

-

Purification: Chromatographic techniques or recrystallization from ethanol/water mixtures may be necessary to isolate the pure product .

Comparative Analysis with Structural Analogs

The chlorosulfonyl group in 4-(3-(4-(chlorosulfonyl)phenyl)ureido)benzoic acid differentiates it from these analogs, offering a balance of electrophilicity and stability that may optimize drug-target interactions .

Biological Interactions and Mechanistic Insights

Cytotoxicity and Selectivity

While toxicity data for this specific compound are lacking, structurally similar ureido-benzoic acids exhibit moderate cytotoxicity in vitro, necessitating further studies to evaluate therapeutic windows .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume